Palustrine
Description
Historical Context of Discovery and Early Characterization
Palustrine was first isolated in 1948. lu.se Early characterization efforts were undertaken by researchers such as Glet, Gutschmidt, and Karrer and Eugster. chemicalbook.com Its structure was later confirmed through its first total synthesis, which was achieved in 1984. lu.se These early studies laid the groundwork for understanding the chemical nature of this compound.
Natural Occurrence and Botanical Sources
This compound is a naturally occurring compound found predominantly in certain plant species. lu.se
Primary Isolation from Equisetum palustre (Marsh Horsetail)
The primary botanical source of this compound is Equisetum palustre, commonly known as marsh horsetail (B1181666). lu.seumk.plresearchgate.netnih.gov This plant species is recognized for containing this alkaloid. umk.plresearchgate.netnih.gov Studies have focused on isolating and identifying alkaloids present in E. palustre, with this compound being one of the key compounds identified. nih.gov For instance, 2.3 g of this compound was isolated from 52 kg of dried Equisetum palustre herb in one study. umk.plresearchgate.net
The content of this compound in E. palustre can vary depending on factors such as the plant's developmental stage, habitat, and climatic conditions. umk.plresearchgate.netmdpi.com Research indicates that this compound is one of the main alkaloids in the shoots of marsh horsetail, often dominating the alkaloid content. mdpi.com The total content of Equisetum-type alkaloids (sum of this compound and palustridiene) in E. palustre shoots has been found to range from 213 to 994 mg/kg dry matter, with the highest levels observed in the early stages of development. mdpi.com
Comparative Analysis with Other Equisetum Species
While Equisetum palustre is the primary source, the presence of this compound has also been investigated in other Equisetum species. Some studies have reported the detection of this compound in other horsetail species, suggesting it is not exclusive to E. palustre, although its concentration can vary significantly between species. researchgate.net For example, traces of this compound have been reported as possible constituents in Equisetum arvense, also known as field horsetail, although this information can be contradictory across different sources. europa.euphcogrev.com A more recent compendium of poisonous plants cites this compound content for E. fluviatile, E. hyemale, E. palustre, E. sylvaticum, and E. telmateia. researchgate.net
Comparative phytochemical analyses of different Equisetum species have highlighted variations in their alkaloid profiles. nih.govmdpi.com While E. palustre is consistently noted for its this compound content, other species like E. arvense are characterized by different dominant compounds, such as flavonoids (e.g., quercetin (B1663063) and kaempferol (B1673270) derivatives) and phenolic acids (e.g., caffeic acid and ferulic acid). mdpi.com The presence of specific compounds like this compound can serve as chemotaxonomic markers to distinguish between certain Equisetum species. mdpi.com
Research using techniques like HPLC-ESI-MS/MS has enabled the identification and quantification of various alkaloids in different Equisetum samples, providing a more detailed understanding of their distribution across the genus. nih.gov
Table 1: this compound Content in Equisetum palustre Shoots
| Developmental Stage | Average Alkaloid Content (mg/kg dry matter) | Main Alkaloids Detected |
| Early Development | Higher | This compound, Palustridiene |
| Further Ontogenetic Development | Decreased Slightly | This compound (dominated), Palustridiene |
| Minimum Concentration | Lower | This compound, Palustridiene |
Note: Data compiled from research findings on the variability of alkaloid content in E. palustre shoots based on developmental stage. mdpi.com
Table 2: Occurrence of this compound in Equisetum Species
| Species | This compound Presence | Notes |
| Equisetum palustre | Yes | Primary source, consistently detected. umk.plresearchgate.netnih.gov |
| Equisetum arvense | Traces possible | Contradictory information; not consistently detected as a major component. researchgate.neteuropa.euphcogrev.com |
| Equisetum fluviatile | Cited | Reported in a compendium of poisonous plants. researchgate.net |
| Equisetum hyemale | Cited | Reported in a compendium of poisonous plants. researchgate.net |
| Equisetum sylvaticum | Cited | Reported in a compendium of poisonous plants. researchgate.net |
| Equisetum telmateia | Cited | Reported in a compendium of poisonous plants. researchgate.net |
This compound is a naturally occurring chemical compound that has been the subject of structural studies due to its unique chemical features. It is primarily found in certain plant species, notably Equisetum palustre L., commonly known as marsh horsetail. researchgate.netresearchgate.netphysiciansweekly.commdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
22324-44-3 |
|---|---|
Molecular Formula |
C17H31N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(13S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |
InChI |
InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1 |
InChI Key |
YBZUGUWOQLUNKD-TUOGLVOQSA-N |
SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Isomeric SMILES |
CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |
Canonical SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Synonyms |
palustrine |
Origin of Product |
United States |
Structural Elucidation and Chemical Classification of Palustrine
Chemical Class: Piperidine (B6355638) Alkaloid
Palustrine is classified as a piperidine alkaloid. researchgate.netresearcher.life Piperidine alkaloids are a diverse group of natural compounds characterized by the presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom. researcher.lifeencyclopedia.pub this compound is also sometimes referred to as a spermidine (B129725) alkaloid due to its biosynthetic origin, which involves the polyamine spermidine. researchgate.netmdpi.comiupac.org
Stereochemical Configuration and Absolute Stereochemistry
This compound possesses defined stereocenters, leading to specific stereochemical configurations. Studies, including those utilizing NMR experiments and potentially X-ray crystallography, have aimed to determine both the relative and absolute stereochemistry of these centers. researchgate.netscispace.comimperial.ac.ukwikipedia.orgucalgary.caresearchgate.net The absolute configuration refers to the precise spatial arrangement of atoms at a chiral center. wikipedia.orgucalgary.ca For this compound, specific configurations at key carbons, such as C-14, C-15, and C-16, have been reported as (14S,15R,16S) or similar, depending on the numbering scheme used in different studies. sci-toys.comchemtunes.com The synthesis of this compound and related compounds has also played a role in confirming its stereochemistry. researchgate.netresearchgate.net
Structurally Related Alkaloids and Analogues
Several alkaloids structurally related to this compound have been identified, particularly in Equisetum palustre. researchgate.netnih.govresearchgate.net These related compounds often share the core macrocyclic piperidine framework but differ in subtle structural modifications, such as oxidation states or the presence of formyl or acetyl groups. nih.gov
Palustridiene
Palustridiene is a structurally related alkaloid found alongside this compound in Equisetum palustre. researchgate.netmdpi.comnih.gov It shares a similar macrocyclic structure but contains a double bond that is reduced in this compound. nih.govmdpi.com Palustridiene is considered a major alkaloid in E. palustre, often present with this compound. researchgate.netmdpi.comnih.govresearchgate.net Some research suggests that palustridiene may be a biosynthetic precursor to this compound. mdpi.comnih.gov
Methyl Dihydropalustramate
Methyl dihydropalustramate is another compound related to this compound, sometimes described as a degradation product or a synthetic intermediate in studies concerning this compound. rsc.org Its structure is derived from the this compound framework but with modifications, such as the opening of the macrocycle and esterification. rsc.org
Broader Context of Piperidine Derivatives
This compound and its analogues belong to the broader class of piperidine derivatives. encyclopedia.pubresearchgate.net Piperidine derivatives are a significant group of natural products and synthetic compounds, known for their prevalence in alkaloids and their diverse chemical properties. encyclopedia.pubuni-regensburg.de The piperidine ring is a common scaffold in various biologically active molecules. encyclopedia.pubuni-regensburg.de
The structural characteristics of this compound, including its macrocyclic 13-atom ring and specific stereochemical configuration, distinguish it within the family of piperidine alkaloids. Research into this compound and its related compounds like palustridiene and methyl dihydropalustramate continues to contribute to the understanding of natural product chemistry and biosynthesis.
Biosynthetic Pathways of Palustrine in Biological Systems
Theoretical Frameworks for Palustrine Biosynthesis
The prevailing theoretical framework for this compound biosynthesis posits the condensation of spermidine (B129725) with a fatty acid derivative. mdpi.comsemanticscholar.orgmdpi.com This condensation is hypothesized to be an enantioselective process involving the terminal nitrogen atoms of spermidine and a ten-carbon fatty acid or a fragment derived from it. mdpi.com The resulting intermediate undergoes cyclization to form the characteristic 13-atom macrocycle of this compound and related alkaloids like palustridine. mdpi.com Palustridine is considered a likely biosynthetic precursor to this compound. semanticscholar.orgmdpi.com
Proposed Role of Spermidine in Macrocycle Formation
Spermidine is a crucial precursor in the biosynthesis of this compound, contributing the nitrogen-containing portion of the macrocycle. mdpi.comsemanticscholar.orgmdpi.combas.bg Spermidine itself is a polyamine synthesized from the amino acids ornithine or arginine. mdpi.combas.bg The biosynthesis of spermidine involves the decarboxylation of ornithine by ornithine decarboxylase or, alternatively, a multi-step pathway starting from arginine involving arginine decarboxylase, agmatine (B1664431) iminohydrolase, and N-carbamoylputrescine amidase, leading to the formation of putrescine. mdpi.combas.bg Spermidine is then synthesized by the addition of an aminopropyl group to putrescine, a reaction catalyzed by spermidine synthase. bas.bg The aminopropyl group is donated by decarboxylated S-adenosylmethionine (dSAM), which is derived from L-methionine. bas.bg The terminal nitrogens of spermidine are proposed to participate in the condensation reaction that initiates the formation of the this compound macrocycle. mdpi.com
Involvement of Fatty Acid Precursors in Biosynthetic Assembly
In addition to spermidine, a fatty acid-derived component is integrated into the this compound structure. mdpi.comsemanticscholar.orgmdpi.com Research suggests that a 10-carbon fatty acid fragment, potentially generated through the β-oxidative degradation of fatty acids, is involved in the biosynthetic assembly. semanticscholar.orgmdpi.com This fatty acid precursor condenses with spermidine to form the macrocyclic structure. mdpi.comsemanticscholar.orgmdpi.com Fatty acid biosynthesis typically occurs through the fatty acid synthase pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. nih.govnih.govwikipathways.org
Interplay with General Plant Metabolic Pathways
The biosynthesis of secondary metabolites like this compound is intricately linked with primary plant metabolic pathways, which provide the necessary precursors and energy. mdpi.comuniversiteitleiden.nl
The shikimate pathway is a key metabolic route in plants, microbes, and fungi responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). mdpi.comnih.govwikipedia.orguvic.capan.olsztyn.plnih.gov While this compound is not directly derived from aromatic amino acids, the shikimate pathway plays a role by providing precursors that feed into primary metabolism. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate. mdpi.comnih.govwikipedia.orguvic.canih.gov These central metabolic intermediates (PEP and E4P) are fundamental to plant metabolism and contribute indirectly to the pools of precursors used for polyamine and fatty acid synthesis, which are direct precursors for this compound. mdpi.comnih.govwikipedia.orguvic.canih.gov The shikimate pathway represents a significant link between primary and specialized metabolism in plants. mdpi.comnih.gov
Synthetic Methodologies for Palustrine and Its Analogues
Total Synthesis Approaches
Total synthesis efforts for palustrine have explored different routes to construct its unique polycyclic piperidine (B6355638) framework. One reported total synthesis of (±)-palustrine was achieved in a stereoselective manner. jst.go.jpcolab.ws This synthesis utilized a 1,3-transposition reaction of a heteroatom as a key step. jst.go.jpcolab.ws Other approaches have investigated alternative pathways, although not all have been successful in reaching the target molecule. For instance, one project explored routes involving the synthesis of a key aziridine (B145994) intermediate through nitrene formation via UV irradiation or 1,3-dipolar cycloaddition, but these attempts did not yield positive results. lu.selu.se Multicomponent reactions have also been applied in target-oriented synthesis leading to total syntheses of this compound alkaloids. researchgate.netresearchgate.net
Development of Asymmetric Synthesis Strategies
The development of asymmetric synthesis strategies has been crucial for accessing enantiomerically pure this compound and its biologically active analogues. The first asymmetric synthesis of (-)-methyl palustramate, which is considered a possible intermediate for the synthesis of (+)-palustrine, has been described. nih.govacs.orgacs.orgresearchgate.net This synthesis highlights the importance of stereocontrol in constructing the this compound core structure. Biocatalysis has also played a role in the asymmetric synthesis of alkaloid building blocks. Specifically, lipase-catalyzed desymmetrisation of disubstituted piperidine derivatives has been explored, providing access to intermediates relevant to this compound synthesis, including a degradation product of the alkaloid. rsc.org Asymmetric induction in addition reactions has also been investigated for the synthesis of optically active disubstituted piperidines, which are key structural elements found in this compound. jst.go.jp The broader field of enantioselective construction of multifunctional piperidine derivatives is an active area of research relevant to the synthesis of alkaloids like this compound. researchgate.net
Retrosynthetic Analysis and Design of Key Intermediates (e.g., Aziridine)
Retrosynthetic analysis of this compound involves dissecting the molecule into simpler, readily available precursors. A key aspect of some retrosynthetic strategies has been the design and synthesis of crucial intermediates, such as aziridines. lu.selu.se Aziridines, being strained three-membered heterocycles, are valuable building blocks in organic synthesis due to their inherent reactivity and their utility in the stereocontrolled synthesis of amine-containing scaffolds. nih.gov Approaches to synthesizing the aziridine intermediate for this compound have included exploring nitrene formation through UV irradiation and 1,3-dipolar cycloaddition reactions of azides with double bonds, followed by nitrogen extrusion from a resulting triazoline intermediate. lu.se While these specific routes to the aziridine intermediate for this compound were reported as unsuccessful in one study, the general strategy of utilizing aziridine intermediates is a recognized method in alkaloid synthesis. lu.senih.gov Aziridinium ylides, formed from aziridines, have also been identified as useful intermediates for highly efficient stereoselective transformations. nih.gov
Specific Synthetic Transformations and Reaction Mechanisms
Several specific chemical transformations and their underlying mechanisms are central to the synthesis of this compound and its analogues.
Conformationally Restricted Claisen Rearrangement
A significant transformation employed in the asymmetric synthesis of (-)-methyl palustramate, a potential intermediate for this compound, is a conformationally restricted Claisen rearrangement. nih.govacs.orgacs.orgresearchgate.netgoogle.comresearchgate.net This rearrangement is a powerful carbon-carbon bond forming reaction that allows for the stereoselective construction of complex centers. In the context of this compound synthesis, this reaction was key to affording a highly functionalized 1-benzylpipecolic ester, establishing crucial stereochemistry in the piperidine ring. nih.govacs.orgacs.org
Methodologies for N-Debenzylation of Piperidine Intermediates
N-debenzylation is a common deprotection step in the synthesis of nitrogen-containing compounds, including piperidine alkaloids like this compound, where a benzyl (B1604629) group is often used to protect the nitrogen atom during synthesis. In the synthesis of (-)-methyl palustramate, a new procedure for the debenzylation of 1-benzylpiperidines was developed and successfully applied, particularly in cases where traditional debenzylation methods proved ineffective. nih.govacs.orgacs.orgresearchgate.net This method utilized lithium metal in combination with ethylenediamine, triethylamine (B128534), and tetrahydrofuran. nih.govacs.orgacs.orgresearchgate.net Other N-debenzylation methods, such as hydrogenolytic deprotection using catalysts like Pearlman's catalyst (palladium hydroxide (B78521) on carbon) under a hydrogen atmosphere, are also established procedures in organic synthesis, including the synthesis of beta-amino acids. orgsyn.org Trifluoroacetic acid (TFA) has also been reported for the efficient N-debenzylation of N-methylamides and amines in other synthetic contexts. clockss.org Dissolving metal reductions have also been explored for N-debenzylation in cyclic systems. pitt.edu
Application of Wittig Reactions in Carbon Skeleton Construction
The Wittig reaction is a versatile synthetic tool widely used for the construction of carbon-carbon double bonds, which are essential features in many organic molecules, including this compound. This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. lumenlearning.comlibretexts.orglibretexts.orgwikipedia.org In the context of this compound synthesis, a Wittig reaction has been identified as a key transformation in the synthesis of (+)-methyl dihydropalustramate, a degradation product of (+)-palustrine. rsc.org The Wittig reaction is particularly valuable because it allows for the precise placement of the double bond within the carbon skeleton, avoiding the mixtures of isomers often obtained from elimination reactions. lumenlearning.comlibretexts.orgwikipedia.org Retrosynthetic analysis can utilize the Wittig reaction by disconnecting a double bond to reveal the required carbonyl and ylide precursors. youtube.com Wittig reagents are typically prepared from the reaction of a phosphonium (B103445) salt, generated from an alkyl halide and a phosphine (B1218219) (commonly triphenylphosphine), with a strong base. lumenlearning.comlibretexts.orglibretexts.org
Utilization of Seyferth–Gilbert Homologation
The Seyferth–Gilbert homologation is a chemical reaction that converts aldehydes or ketones into alkynes with the addition of one carbon atom. This reaction typically utilizes dimethyl (diazomethyl)phosphonate (the Seyferth–Gilbert reagent) and a strong base such as potassium tert-butoxide. wordpress.comwikipedia.org A modified version, the Ohira-Bestmann modification, employs dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) and milder bases like potassium carbonate, expanding the substrate scope to include base-labile compounds such as enolizable aldehydes. wordpress.comwikipedia.orgorganic-chemistry.org
The mechanism involves the deprotonation of the α-diazophosphonate reagent, followed by addition to the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes cycloelimination, yielding a stable phosphate (B84403) anion and a vinyldiazo intermediate. organic-chemistry.org Loss of nitrogen gas from the vinyldiazo species generates a vinyl carbene, which rearranges via a 1,2-migration to form the desired alkyne. wikipedia.orgorganic-chemistry.org
In the context of this compound synthesis or the synthesis of its related degradation products, the Seyferth-Gilbert homologation has been employed. For example, in an 8-step synthetic sequence towards (+)-methyl dihydropalustramate, a degradation product of (+)-palustrine, a Seyferth–Gilbert homologation was identified as a key transformation. rsc.org This suggests its utility in introducing alkyne functionalities that can be further manipulated to construct the complex carbon skeleton of this compound or its derivatives.
Ruthenium(II)-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes
The anti-Markovnikov hydration of terminal alkynes results in the formation of aldehydes, in contrast to the Markovnikov hydration which yields ketones. organic-chemistry.orgnih.govnih.gov This transformation is particularly useful for generating linear aldehyde functionalities from terminal alkyne precursors. Ruthenium(II) complexes have been found to catalyze this reaction with high regioselectivity and efficiency. organic-chemistry.orgnih.gov
Studies have shown that specific ruthenium complexes, such as those prepared from tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate (B91526) and a bipyridyl ligand, can effectively catalyze the anti-Markovnikov hydration of terminal alkynes under relatively mild conditions. tcichemicals.com For instance, RuCpCl(dppm) (Cp = cyclopentadienyl, dppm = bis(diphenylphosphino)methane) has been reported as an effective catalyst, converting 1-hexyne (B1330390) to hexanal (B45976) in high yield without significant formation of the ketone byproduct. organic-chemistry.org The reaction is tolerant of various substituents on the alkyne, including those with hydroxy or amide groups. tcichemicals.com
The mechanism of this ruthenium-catalyzed anti-Markovnikov hydration has been investigated. Deuterium-labeling experiments suggest the involvement of a metal-acyl intermediate. nih.gov Theoretical analyses propose that the catalytic cycle may involve protonation of the coordinated alkyne to form a metal-vinyl intermediate, which then isomerizes to a Ru(IV)-hydride-vinylidene species. nih.gov Subsequent attack by hydroxide on the vinylidene carbon leads to the metal-hydride-acyl intermediate, from which the aldehyde is released by reductive elimination. nih.gov
This methodology has been applied in synthetic routes towards this compound-related compounds. The synthesis of (+)-methyl dihydropalustramate, for instance, has utilized the ruthenium(II)-catalyzed anti-Markovnikov hydration of a terminal alkyne as a key step. rsc.org This highlights the importance of this reaction in selectively introducing aldehyde functionalities required for the synthesis of this compound degradation products.
Biocatalytic Strategies in this compound Synthesis
Biocatalysis, utilizing enzymes or microbial cells, offers advantages in organic synthesis due to its high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. rsc.orgresearchgate.netnih.gov While native enzymes may require optimization for specific industrial substrates, directed evolution can be employed to enhance their performance. nih.gov
In the context of alkaloid synthesis, including those structurally related to this compound, biocatalytic approaches have been explored for the preparation of chiral building blocks. rsc.orgresearchgate.net Lipases and esterases, for example, have been widely used for enantioselective hydrolysis and ester formation. rsc.org These enzymes can be employed in the desymmetrization of meso-diols or in kinetic resolutions to obtain enantiomerically enriched intermediates. rsc.orgresearchgate.net
A study on the synthesis of (+)-methyl dihydropalustramate, a degradation product of (+)-palustrine, mentions the use of Candida antarctica lipase (B570770) for the enantiotoposelective acetylation of a meso-diol, yielding a monoacetate building block with high enantiomeric excess. rsc.org This demonstrates the potential of biocatalysis in providing chiral intermediates for the synthesis of this compound and its analogues. The expanding range of available biocatalysts offers new opportunities for designing synthetic routes to complex natural products like this compound. researchgate.net
Synthesis of Precursors and Degradation Products (e.g., Methyl Palustramate)
The synthesis of this compound often involves the preparation of key precursors and has also led to investigations into the synthesis of its degradation products. Methyl palustramate is one such degradation product that has been targeted in synthetic studies, sometimes viewed as a potential intermediate for this compound synthesis. acs.orgresearchgate.netnih.govscite.ai
The stereoselective synthesis of (-)-methyl palustramate has been reported, employing strategies such as a conformationally restricted Claisen rearrangement and a novel debenzylation procedure. acs.orgnih.gov The Claisen rearrangement was utilized to construct a highly functionalized 1-benzylpipecolic ester, a key intermediate. acs.orgnih.gov A specific debenzylation method using lithium, ethylenediamine, and triethylamine in THF was developed to remove the benzyl protecting group when traditional methods were unsuccessful. acs.orgnih.gov
Another approach to the asymmetric synthesis of (-)-methyl palustramate involved a stereoconvergent three-component reaction sequence. nih.gov This sequence featured an aza[4+2]cycloaddition, an allylboration, and a retro-sulfinyl-ene rearrangement, starting from a diene, a dienophile, and propionaldehyde, to afford a cis-2-carboxy-6-hydroxyalkylpiperidine intermediate. nih.gov A chemoselective hydrazine (B178648) cleavage methodology was also developed and applied in this synthesis. nih.gov
The synthesis of (+)-methyl dihydropalustramate, another degradation product, has been achieved through an 8-step sequence that includes transformations like a Wittig reaction, a Seyferth–Gilbert homologation, and a ruthenium(II)-catalyzed anti-Markovnikov hydration of a terminal alkyne, starting from a chiral building block obtained via lipase-catalyzed desymmetrization. rsc.org
These studies on the synthesis of precursors and degradation products like methyl palustramate provide valuable insights and methodologies that can inform future efforts towards the total synthesis of this compound itself.
Analytical Techniques for Palustrine Detection and Quantification
Chromatographic Methodologies
Chromatography is the cornerstone for the separation and analysis of palustrine from complex plant extracts. These methods separate compounds based on their physical and chemical properties, allowing for precise identification and measurement.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and definitive technique for both identifying and quantifying this compound. nih.gov A specialized method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) has been developed, offering a reliable and reproducible approach for analyzing Equisetum-type alkaloids. nih.govnih.gov This method is particularly effective for polar compounds like this compound.
In this technique, the sample extract is injected into the HPLC system, where this compound is separated from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer then isolates the specific parent ion for this compound and fragments it, detecting the resulting daughter ions. This transition is highly specific and allows for unambiguous identification and precise quantification, even at low levels. nih.gov
Research has established that this method can effectively quantify this compound in various Equisetum samples, with concentrations in E. palustre reported to range from 20 to 800 mg/kg. nih.gov Other studies have found similar ranges, between 120 and 883 mg/kg. nih.govmdpi.com The method is sensitive enough to detect trace amounts, which is crucial for identifying contamination in other materials. nih.gov
Table 1: HPLC-ESI-MS/MS Parameters and Findings for this compound Analysis
| Parameter | Details | Reference(s) |
|---|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov, nih.gov |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.gov |
| Mass Transition (m/z) | 310.100 → 154.200 | researchgate.net, mdpi.com |
| Reported Concentration in E. palustre | 20 - 994 mg/kg (dry matter) | nih.gov, nih.gov, nih.gov |
| Application | Qualitative and quantitative analysis of Equisetum alkaloids | nih.gov |
This table is interactive. Click on the headers to sort the data.
High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the qualitative analysis and chemical fingerprinting of botanical materials containing this compound. nih.govhptlc-association.org HPTLC is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. researchgate.net It is widely used for the identification of botanical ingredients and is included in official pharmacopoeias for this purpose. nih.goveurofinsus.com
In the context of this compound, HPTLC is primarily used to distinguish Equisetum palustre from E. arvense. nih.gov The method involves spotting an extract of the plant material onto an HPTLC plate (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a specific solvent system. As the solvent moves up the plate, it separates the chemical constituents of the extract into a series of distinct bands. botanicalauthentication.org
After development, the plate is visualized under different lighting conditions (e.g., UV 254 nm, UV 366 nm) with or without the use of chemical derivatization reagents. botanicalauthentication.orgnih.gov The resulting pattern of bands, or "fingerprint," is characteristic of the plant species. By comparing the fingerprint of a test sample to that of a certified botanical reference standard of E. palustre, one can confirm its identity. eurofinsus.com While not typically used for quantification, the presence of specific bands corresponding to the alkaloid profile of E. palustre provides clear qualitative evidence of its presence. nih.gov
Spectroscopic Techniques in Structural Confirmation (Implicit in synthesis and characterization)
While chromatographic methods are used for routine detection, the initial determination of this compound's complex molecular structure would have relied on a combination of spectroscopic techniques. jchps.com The structural elucidation of a novel natural product is a meticulous process that integrates data from multiple analytical methods to piece together its atomic arrangement, connectivity, and stereochemistry. nih.govyoutube.com
Mass Spectrometry (MS): High-resolution mass spectrometry would have provided the exact molecular weight and elemental formula of this compound. Fragmentation patterns observed in MS/MS experiments help identify key structural subunits within the molecule. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for determining the complete chemical structure. nih.gov Proton (¹H) NMR reveals the number and types of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. 2D NMR experiments establish the connectivity between atoms, allowing for the assembly of the molecular framework.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., C-N, O-H, C=O) by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any conjugated systems (alternating single and multiple bonds) within the molecule. youtube.com
The integration of data from these techniques is essential to unambiguously determine the structure of complex alkaloids like this compound.
Methodological Advancements for Trace Analysis in Complex Matrices
Detecting trace amounts of this compound is crucial for safety and quality control, but it presents analytical challenges. Botanical samples, food, and animal feed are considered "complex matrices" because they contain numerous other compounds (e.g., proteins, lipids, flavonoids) that can interfere with the analysis. mdpi.com
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-extracted compounds can either suppress or enhance the ionization of the target analyte (this compound), leading to inaccurate quantification. mdpi.comresearchgate.net Methodological advancements focus on overcoming these issues:
Improved Sample Preparation: Developing more efficient extraction and clean-up procedures is key to removing interfering substances before analysis. Techniques are designed to selectively isolate the alkaloids from the bulk of the matrix.
Advanced Chromatographic Separation: The use of HILIC is an advancement that improves the retention and separation of polar alkaloids like this compound from less polar matrix components. nih.gov
High-Sensitivity Mass Spectrometry: Modern triple quadrupole mass spectrometers offer exceptional sensitivity and selectivity, allowing for the detection of very low concentrations. The development of methods with low limits of detection (LOD) and quantification (LOQ) is a continuous goal. nih.govnih.gov For related Equisetum alkaloids, LODs around 25 μg/kg have been achieved. nih.gov
These advancements are critical for ensuring that even minor contamination of consumer products or animal feed with E. palustre can be reliably detected. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palustridiene |
| Nicotine |
| Rutin |
| Hyperoside |
Q & A
Basic Research Questions
Q. How can researchers define the spatial and ecological boundaries of palustrine systems to ensure methodological rigor?
- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the research scope. For example:
- Population: Specific wetland types (e.g., marshes, swamps).
- Intervention: Environmental stressors (e.g., nutrient loading, hydrological changes).
- Comparison: Undisturbed vs. impacted this compound zones.
- Outcome: Biodiversity shifts or carbon sequestration rates.
Q. What key abiotic and biotic variables should be prioritized in this compound ecosystem studies?
- Core Variables :
| Abiotic | Biotic |
|---|---|
| Hydrological regime | Macrophyte diversity |
| Soil redox potential | Microbial community structure |
| Nutrient concentrations (N, P) | Invertebrate population dynamics |
- Standardize measurement protocols (e.g., ISO methods for water quality) to ensure cross-study comparability. Use longitudinal sampling to account for seasonal variability .
Advanced Research Questions
Q. How can researchers design controlled experiments in dynamic this compound environments while mitigating confounding factors?
- Experimental Strategies :
- Employ before-after-control-impact (BACI) designs to isolate treatment effects.
- Use sensor networks for real-time monitoring of hydrological fluctuations.
- Replicate experiments across multiple this compound sites to address spatial heterogeneity.
- Document methodological limitations (e.g., equipment calibration drift) transparently in the Methods section to enhance reproducibility .
Q. What statistical approaches are robust for analyzing non-linear relationships in this compound data (e.g., methane emission vs. temperature)?
- Recommended Methods :
- Generalized additive models (GAMs) to capture non-linear trends.
- Multivariate analysis (e.g., PCA) to disentangle correlated variables.
- Bayesian hierarchical models to integrate prior ecological knowledge.
- Validate assumptions (e.g., normality, homoscedasticity) and report effect sizes with confidence intervals .
Q. How can interdisciplinary teams harmonize methodologies in this compound research (e.g., ecology, hydrology, geochemistry)?
- Collaborative Frameworks :
- Establish shared data repositories with standardized metadata (e.g., Darwin Core for biodiversity data).
- Conduct regular calibration workshops for field equipment (e.g., multi-parameter sondes).
- Use mixed-methods approaches (e.g., qualitative stakeholder interviews + quantitative modeling).
Methodological Challenges & Solutions
Q. How should researchers resolve contradictions in this compound data (e.g., conflicting carbon stock estimates)?
- Conflict Resolution Steps :
Conduct a systematic review to assess data sources and methodologies (e.g., soil core depth, analytical techniques).
Apply sensitivity analysis to identify variables driving discrepancies.
Reconcile findings through meta-analysis or expert consensus panels.
Q. What strategies ensure reproducibility in this compound fieldwork under variable environmental conditions?
- Best Practices :
- Publish step-by-step protocols (e.g., sample collection, preservation) in supplementary materials.
- Use open-source tools (e.g., R or Python scripts) for data processing.
- Archive raw datasets in FAIR-compliant repositories (e.g., Dryad, Zenodo).
- Provide GPS coordinates, sampling dates, and equipment specifications to enable replication .
Ethical & Reporting Standards
Q. How can researchers address ethical concerns in this compound studies (e.g., habitat disturbance)?
- Ethical Guidelines :
- Minimize ecological footprint via non-invasive techniques (e.g., drone-based surveys).
- Obtain permits from relevant regulatory bodies (e.g., EPA, local conservation authorities).
- Disclose potential conflicts of interest (e.g., funding from agricultural stakeholders).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
